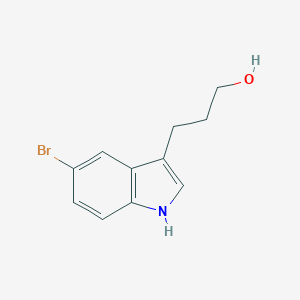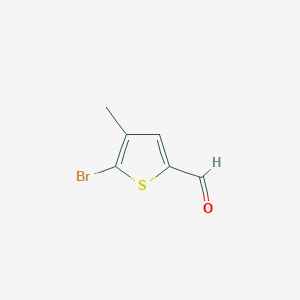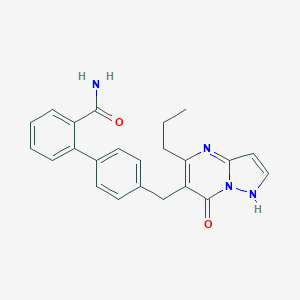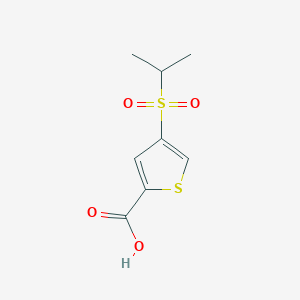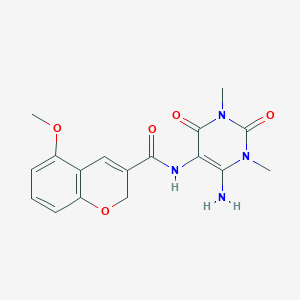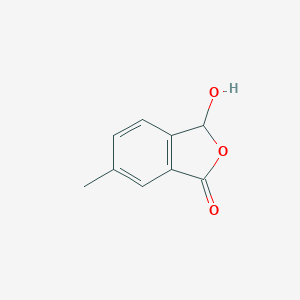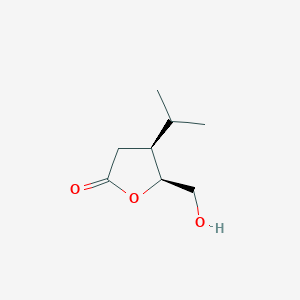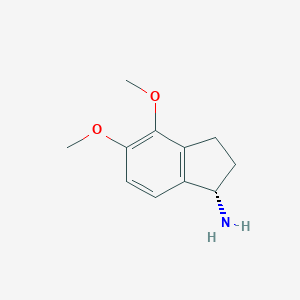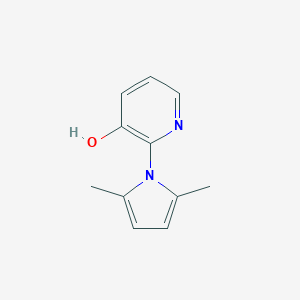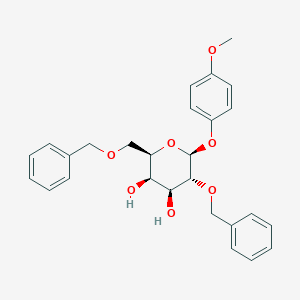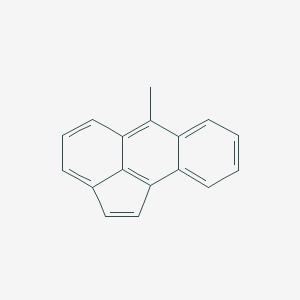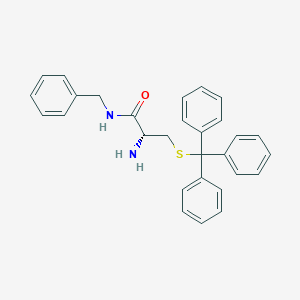
5-Isopropyl-2,3-dihydro-1H-inden-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isopropyl-2,3-dihydro-1H-inden-2-amine, also known as 5-IAI, is a research chemical that belongs to the class of phenethylamines. It is a synthetic analogue of serotonin and has been used in scientific research for its potential therapeutic effects.
Mécanisme D'action
5-Isopropyl-2,3-dihydro-1H-inden-2-amine acts as a serotonin agonist, binding to serotonin receptors in the brain. It increases the release of serotonin, which is responsible for regulating mood, appetite, and sleep. It also inhibits the reuptake of serotonin, leading to increased levels of serotonin in the brain.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5-Isopropyl-2,3-dihydro-1H-inden-2-amine include increased levels of serotonin in the brain, which can lead to improved mood, decreased anxiety, and improved cognitive function. It has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Isopropyl-2,3-dihydro-1H-inden-2-amine in lab experiments is its potential therapeutic effects on mood disorders and neurodegenerative diseases. However, one limitation is the lack of research on its long-term effects and potential side effects.
Orientations Futures
For research on 5-Isopropyl-2,3-dihydro-1H-inden-2-amine include further studies on its potential therapeutic effects on mood disorders and neurodegenerative diseases. Additionally, research on its long-term effects and potential side effects is needed to fully understand its safety and efficacy. Further research on the mechanism of action of 5-Isopropyl-2,3-dihydro-1H-inden-2-amine and its interactions with other neurotransmitters could also provide valuable insights into its potential therapeutic uses.
Méthodes De Synthèse
The synthesis of 5-Isopropyl-2,3-dihydro-1H-inden-2-amine involves the reaction of 2,3-dihydroindene with isopropylamine in the presence of a reducing agent. The resulting product is purified through recrystallization and column chromatography. The purity of the final product is confirmed through spectroscopic analysis.
Applications De Recherche Scientifique
5-Isopropyl-2,3-dihydro-1H-inden-2-amine has been used in scientific research for its potential therapeutic effects on mood disorders, anxiety, and depression. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
162752-10-5 |
|---|---|
Nom du produit |
5-Isopropyl-2,3-dihydro-1H-inden-2-amine |
Formule moléculaire |
C12H17N |
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
5-propan-2-yl-2,3-dihydro-1H-inden-2-amine |
InChI |
InChI=1S/C12H17N/c1-8(2)9-3-4-10-6-12(13)7-11(10)5-9/h3-5,8,12H,6-7,13H2,1-2H3 |
Clé InChI |
UONHZUNCRRVNPG-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC2=C(CC(C2)N)C=C1 |
SMILES canonique |
CC(C)C1=CC2=C(CC(C2)N)C=C1 |
Synonymes |
1H-Inden-2-amine,2,3-dihydro-5-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}acetonitrile](/img/structure/B60966.png)
